Europium

Vue d'ensemble

Description

Europium is a chemical element belonging to the lanthanide series of the periodic table. It is a rare-earth metal, known for being the least dense, the softest, and the most volatile member of the lanthanide series . Discovered in 1901 by French chemist Eugène-Anatole Demarçay, this compound was named after the continent of Europe . This element is silvery in appearance but quickly oxidizes when exposed to air, forming a dull oxide layer . This compound is primarily used in red phosphors for optical displays and TV screens, as well as in glass for fluorescent lamps .

Applications De Recherche Scientifique

Europium has a wide range of applications in scientific research:

Chemistry: this compound complexes are used in luminescent chemosensors and as catalysts in various chemical reactions.

Biology: this compound-based compounds are used in biosensors for detecting biological molecules.

Industry: this compound is used in the production of phosphors for TV screens, fluorescent lamps, and LEDs.

Mécanisme D'action

Target of Action

Europium (Eu), a member of the lanthanide series, is known for its unique luminescent properties . It is primarily used in the production of television screens and computer monitors due to its red phosphorescence . In the field of medicinal chemistry, this compound complexes have been studied for their interaction with G-Protein-Coupled Receptors (GPCRs) .

Mode of Action

This compound’s mode of action is primarily through its luminescent properties. The luminescent chemosensor properties of Eu (III) carboxylatodibenzoylmethanates have been studied, revealing a linear increase in the Eu (III) luminescence intensity with increasing analyte concentration . This property is utilized in sensor devices .

Biochemical Pathways

This compound’s biochemical pathways are often studied in the context of GPCRs activation. The most studied steps involve the measurement of activated GTP- α subunit and stimulated intracellular cAMP . This compound complexes have been used as alternative probes to [35S]GTP γS or [3H]cAMP in studying these pathways .

Pharmacokinetics

This compound compounds like this compound oxide are used in thin film deposition, semiconductor, display, led and photovoltaic devices, functional coating, and other optical information storage industries .

Result of Action

This compound’s primary result of action is its luminescent properties. It is used in the production of television screens and computer monitors due to its ability to glow red under UV light . In a biochemical context, this compound complexes have been used as probes in studying the activation of GPCRs .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, soil contamination with this compound has been shown to impact the growth, photosynthesis, and redox homeostasis in barley, and these effects could be mitigated by elevated CO2 . Furthermore, the discharge of acid mine drainage, characterized by a high concentration of rare earth elements including this compound, poses a significant threat to the health of ecosystems surrounding water sources .

Safety and Hazards

Europium may intensify fire and is an oxidizer. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and drowsiness and dizziness . It should be handled in an enclosed, controlled process. Use non-sparking tools. Protect from sources of ignition. Avoid creating dust. Provide adequate ventilation if dusts are created. Avoid breathing dust or fumes. Avoid contact with skin and eyes .

Orientations Futures

The global europium market size was valued at USD 259.97 million in 2022 and is expected to expand at a CAGR of 4.92% during the forecast period, reaching USD 346.79 million by 2028 . The rapidly-growing consumer electronics industry across the globe is likely to have significant impacts on the overall industry growth . Technical development in the field of earth metal nano-crystals and upsurge in the demand for flat panel displays and LEDs are the prime growth drivers of the global this compound market .

Relevant Papers

- “The biological functions of this compound-containing biomaterials: A systematic review” summarizes the relevant literature concerning the osteogenic, angiogenic, neuritogenic, antibacterial, and anti-tumor properties of this compound .

- “New this compound complexes and their use in red light-emitting diodes and vapoluminescent sensors” discusses the use of this compound in LEDs .

- “Synthesis, characterization and photoluminescent properties of this compound complexes” discusses the photoluminescent properties of this compound .

Analyse Biochimique

Biochemical Properties

Europium plays a role in biochemical reactions primarily through its interactions with various biomolecules. In plants, this compound has been shown to bind with organic and inorganic phosphate groups, forming this compound-protein complexes . These interactions are crucial for understanding the uptake and distribution of this compound in biological systems. Additionally, this compound can complex with malate, citrate, and aspartate, which are important metabolites in cellular processes . The binding of this compound to these biomolecules can influence the biochemical pathways in which these metabolites are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. In plant cells, this compound has been observed to accumulate in different tissues, including roots and leaves . This accumulation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound in plant cells can alter the expression of genes involved in stress responses and nutrient uptake. Additionally, this compound can influence cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to phosphate groups, forming stable complexes that can influence enzyme activity and gene expression . For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can activate other enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression, as this compound-bound proteins can act as transcription factors or co-factors in gene regulatory networks.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound can remain stable in plant tissues for several days, with maximum accumulation observed after four days . Over time, the distribution of this compound within the plant can change, with different this compound species being detected in various tissues. Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic pathways and gene expression profiles.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. In plants, this compound has been shown to interact with enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and amino acid metabolism . These interactions can influence the metabolic flux within the cell, leading to changes in the levels of key metabolites. For example, this compound can inhibit the activity of certain TCA cycle enzymes, leading to a buildup of intermediates and a decrease in ATP production. Additionally, this compound can affect the synthesis and degradation of amino acids by interacting with key enzymes in these pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. In plants, this compound is transported through the vascular bundle, with different this compound species being detected in various tissues . The distribution of this compound within the plant can change over time, with different this compound species being detected in roots, stems, and leaves. Additionally, this compound can interact with specific transporters and binding proteins, which can influence its localization and accumulation within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. In plant cells, this compound has been detected in different subcellular compartments, including the cytoplasm, nucleus, and organelles . The localization of this compound within these compartments can affect its activity and function. For example, this compound localized in the nucleus can interact with transcription factors and influence gene expression, while this compound in the cytoplasm can interact with metabolic enzymes and affect cellular metabolism. Additionally, post-translational modifications such as phosphorylation and ubiquitination can influence the localization and activity of this compound-bound proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Europium can be prepared through various methods. One common method involves the reduction of this compound(III) oxide with metallic this compound at high temperatures to produce this compound(II) oxide . Another method includes the electrolysis of fused halides or the reduction of this compound oxide by lanthanum metal followed by distillation .

Industrial Production Methods: Industrial production of this compound typically involves mining rare earth minerals such as monazite and bastnasite, followed by solvent extraction and reduction processes . The metal is then purified through electrolysis or other refining techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Europium undergoes various chemical reactions, including:

Oxidation: this compound readily oxidizes in air to form this compound(III) oxide.

Reduction: this compound(III) can be reduced to this compound(II) using zinc metal and hydrochloric acid.

Substitution: this compound can form complexes with various ligands through substitution reactions.

Common Reagents and Conditions:

Oxidation: Exposure to air or oxygen.

Reduction: Zinc metal and hydrochloric acid.

Substitution: Various ligands such as β-diketonates.

Major Products:

Oxidation: this compound(III) oxide.

Reduction: this compound(II) compounds.

Substitution: this compound complexes with different ligands.

Comparaison Avec Des Composés Similaires

Europium is unique among the lanthanides due to its stable +2 oxidation state, which is not common in other lanthanides . Similar compounds include:

Samarium: Another lanthanide with similar chemical properties but less stable +2 oxidation state.

Gadolinium: Known for its use in MRI contrast agents but lacks the luminescent properties of this compound.

This compound’s unique luminescent and magnetic properties make it a valuable element in various scientific and industrial applications.

Propriétés

IUPAC Name |

europium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPBJKLSAFTDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Eu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Eu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064695 | |

| Record name | Europium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.964 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; [Merck Index] Soft, malleable, steel-grey metal; Powder form may ignite in air; [Hawley] Quickly oxidizes in air; Ignites in air at about 150-180 deg C; [Reference #1] | |

| Record name | Europium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7440-53-1, 70446-10-5 | |

| Record name | Europium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Europium hydride (EuH3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70446-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Europium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Europium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUROPIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/444W947O8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is europium, and what is its molecular formula and weight?

A1: this compound is a chemical element and a lanthanide with the symbol Eu and atomic number 63. It is a moderately hard, silvery metal that readily oxidizes in air and reacts with water. As a pure element, it doesn't have a simple molecular formula like many compounds. Its atomic weight is 151.964 u.

Q2: What makes this compound valuable in luminescence applications?

A2: this compound ions, particularly Eu3+, are renowned for their strong red luminescence, attributed to the hypersensitive behavior of the 5D0 → 7F2 transition. [] This property makes this compound compounds highly desirable for applications like phosphors in displays, fluorescent lamps [], and optoelectronic devices. []

Q3: How does the structure of a this compound complex impact its luminescence?

A3: The choice of ligands and their attachment points significantly influence the luminescence of this compound complexes. For instance, dendritic β-diketonato ligands attached to the phenyl group of dibenzoylmethane successfully form this compound(III) complexes, while those attached to the 2-position do not. [] The incorporation of a second ligand, such as 1,10-phenanthroline, can further enhance luminescence intensity. []

Q4: Can this compound be incorporated into nanomaterials? If so, what are the benefits?

A4: Yes, this compound can be incorporated into various nanomaterials. For example, this compound-doped alumina nanophosphors exhibit efficient luminescent emission, particularly when synthesized with lower this compound content and annealing temperatures. [] These nanophosphors show a dominant excitation peak at 395 nm (7F0–5L6 transition), unlike bulk this compound-doped alumina. []

Q5: How do inert lanthanide ions influence the luminescence of this compound complexes?

A5: Introducing inert lanthanide ions like La3+, Y3+, or Gd3+ into this compound complexes doesn't shift the luminescence peak position but significantly enhances the luminescent intensity. [] This is due to the increased efficiency of energy transfer processes within the complex.

Q6: Can this compound be used to study biological systems?

A6: Yes, this compound can be used as a fluorescent probe in biological research. For instance, time-resolved this compound(III) excitation spectroscopy, which utilizes the 7F0 → 5D0 transition, can probe the structure and equilibria of this compound complexes and their binding to macromolecules. []

Q7: How does this compound interact with plants?

A7: Studies using winter rye (Secale cereale L.) revealed that this compound is absorbed by the plant and transported through its vascular bundles. [] Inside the plant, this compound forms complexes with various organic acids like malate, citrate, and aspartate, indicating its potential impact on plant metabolism. []

Q8: Can this compound be used in catalytic applications?

A8: Yes, low-valent this compound species introduced into Y-zeolites exhibit catalytic activity. For instance, they can catalyze the isomerization of but-1-ene at low temperatures (273 K) after being heated under vacuum. [] This isomerization proceeds through an allylic carbanion-type intermediate, and the catalytic activity is influenced by the alkali-metal cations in the Y-zeolite. []

Q9: What are the potential environmental impacts of this compound?

A9: this compound isotopes, particularly 152Eu, 154Eu, and 155Eu, pose a potential radiological hazard due to their long half-lives and radiotoxicity. [] These isotopes are found in spent nuclear reactor control rods and require careful waste management strategies to minimize environmental risks.

Q10: Can this compound be incorporated into thin films? What applications do such films have?

A10: Yes, this compound silicate thin films can be fabricated on silicon substrates using techniques like radio-frequency sputtering. [] These films have potential in electroluminescent devices, demonstrating broad-band electroluminescence with reasonable efficiency. []

Q11: How does this compound behave in different solvent environments?

A11: The solvation of this compound(III) is greatly influenced by the solvent environment. In room-temperature ionic liquids (RTILs), the nature of the RTIL anion dictates whether this compound exists as solvated ions or as neutral, undissociated EuTf3 moieties. [] Factors like RTIL viscosity and the specific this compound salt used also impact the coordination of additional anions to the this compound. []

Q12: What factors influence the extraction of this compound from solutions?

A12: Factors such as pH, extractant concentration, and the specific extractant used can significantly impact this compound extraction efficiency. For example, using fatty acids as extractants, the extraction efficiencies for yttrium and this compound decrease with decreasing extractant concentration at a constant pH. [] Additionally, the type of fatty acid influences selectivity, with tetradecanoic acid showing the highest selectivity for yttrium and this compound. []

Q13: How does this compound interact with other materials in a solid-state matrix?

A13: In a solid-state matrix, this compound interacts with surrounding atoms and molecules, influencing its energy levels and luminescent behavior. For example, in this compound-doped GaN nanocrystals, the emission spectra reveal two main bands: one related to the GaN core and the second attributed to surface/defect states. [] The relative intensities of these bands are influenced by the this compound concentration, impacting the surface-to-volume ratio of the nanocrystals. []

Q14: What are some promising avenues for future research on this compound?

A14: Future research on this compound could explore:

- Developing more efficient and stable this compound-based luminescent materials: This includes exploring new ligands and synthesis methods for this compound complexes, as well as optimizing the composition and structure of this compound-doped nanomaterials for improved luminescence properties. [, , ]

- Expanding the use of this compound-based probes in biological systems: Investigating new applications for time-resolved this compound(III) excitation spectroscopy and developing novel this compound-based probes for targeted imaging and sensing in biological systems hold significant potential. []

- Optimizing the catalytic activity of this compound-containing zeolites: Further research is needed to fine-tune the catalytic properties of low-valent this compound species in zeolites by adjusting synthesis parameters and exploring different reaction conditions. []

- Developing safe and sustainable methods for handling and recycling this compound: As the demand for this compound increases, research into environmentally friendly extraction techniques, recycling strategies, and waste management solutions is crucial for resource efficiency and environmental protection. [, , ]

- Exploring new applications for this compound compounds: This includes investigating their potential in areas like high-temperature sensors [], biomedical applications like drug delivery systems [], and other emerging technologies that can benefit from the unique properties of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

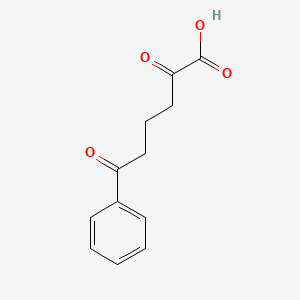

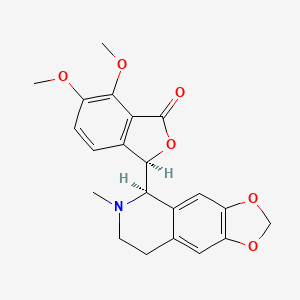

![N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide](/img/structure/B1194766.png)